![molecular formula C20H26N4O8S4 B11088960 1-(Methylsulfonyl)-5-({[2-({[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amino)eth yl]amino}sulfonyl)indoline](/img/structure/B11088960.png)
1-(Methylsulfonyl)-5-({[2-({[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amino)eth yl]amino}sulfonyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] is a complex organic compound characterized by its unique structure, which includes indoline and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] typically involves multiple steps, starting with the preparation of indoline derivatives. One common method involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the indoline core, which is then further functionalized to introduce the sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indoline derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N,N’-1,2-ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with active site residues, while the indoline core can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dibromo-N,N’-1,2-ethanediylbis(benzenesulphonamide): This compound is used as an oxidizing agent for alcohols to carbonyl compounds.
Methanesulfonamide, N,N’-1,2-ethanediylbis[N-(methylsulfonyl)-: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] is unique due to its combination of indoline and sulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions.
Propriétés
Formule moléculaire |
C20H26N4O8S4 |
|---|---|
Poids moléculaire |
578.7 g/mol |
Nom IUPAC |
1-methylsulfonyl-N-[2-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfonylamino]ethyl]-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C20H26N4O8S4/c1-33(25,26)23-11-7-15-13-17(3-5-19(15)23)35(29,30)21-9-10-22-36(31,32)18-4-6-20-16(14-18)8-12-24(20)34(2,27)28/h3-6,13-14,21-22H,7-12H2,1-2H3 |
Clé InChI |
VPKYIGJONFYAET-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCNS(=O)(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Bis[2-(diaminomethylene)hydrazino]-2-oxoimidazolidine](/img/structure/B11088881.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl benzoate](/img/structure/B11088887.png)
![2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol](/img/structure/B11088899.png)
![Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate](/img/structure/B11088902.png)
![N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11088909.png)
![1-phenyl-2-[(E)-phenyldiazenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethanone](/img/structure/B11088915.png)
![1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11088917.png)

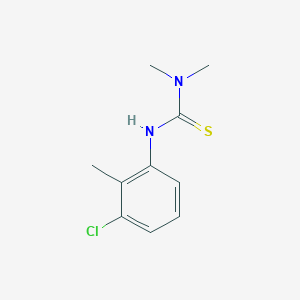
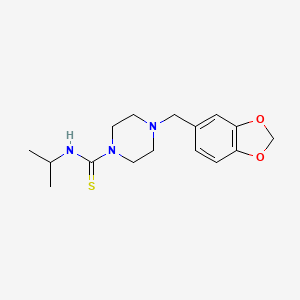
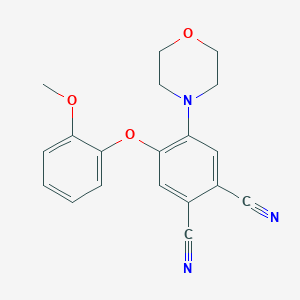
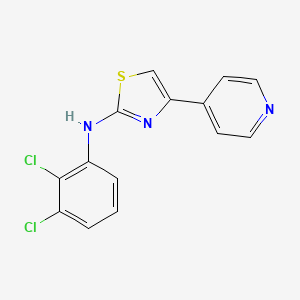
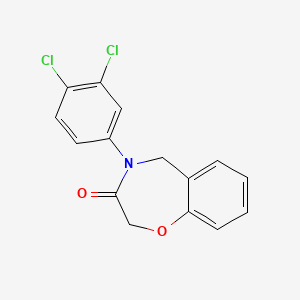
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11088965.png)
